molecular formula C9H13BrO2 B2554945 Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate CAS No. 15448-84-7

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2554945
CAS No.: 15448-84-7
M. Wt: 233.105
InChI Key: DHCYBMNKIWCNQV-UHFFFAOYSA-N
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Description

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate is an organic compound with the molecular formula C₉H₁₃BrO₂. It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique chemical properties. This compound is often used in organic synthesis and research due to its reactivity and the presence of both a bromine atom and an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through a formal [4 + 2] cycloaddition reaction. This method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions. The reaction is highly enantioselective and can be carried out under mild and operationally simple conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These typically involve optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate involves its reactivity due to the presence of the bromine atom and ester group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the rigid bicyclic structure, which influences the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-fluorobicyclo[2.2.1]heptane-1-carboxylate
  • Methyl 4-iodobicyclo[2.2.1]heptane-1-carboxylate

Uniqueness

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCYBMNKIWCNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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